Cas no 921110-69-2 (1-(4-chlorophenyl)methyl-3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylurea)

1-(4-chlorophenyl)methyl-3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylurea Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-chlorophenyl)methyl-3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylurea
- Urea, N-[(4-chlorophenyl)methyl]-N'-[(1-cyclohexyl-1H-tetrazol-5-yl)methyl]-
-
- Inchi: 1S/C16H21ClN6O/c17-13-8-6-12(7-9-13)10-18-16(24)19-11-15-20-21-22-23(15)14-4-2-1-3-5-14/h6-9,14H,1-5,10-11H2,(H2,18,19,24)
- InChI Key: IXQNLUXBXLUVTR-UHFFFAOYSA-N
- SMILES: N(CC1=CC=C(Cl)C=C1)C(NCC1N(C2CCCCC2)N=NN=1)=O
Experimental Properties
- Density: 1.42±0.1 g/cm3(Predicted)
- Boiling Point: 646.3±48.0 °C(Predicted)
- pka: 12.20±0.46(Predicted)
1-(4-chlorophenyl)methyl-3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylurea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2072-0312-2mg |
1-[(4-chlorophenyl)methyl]-3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea |
921110-69-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2072-0312-4mg |
1-[(4-chlorophenyl)methyl]-3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea |
921110-69-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2072-0312-5μmol |
1-[(4-chlorophenyl)methyl]-3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea |
921110-69-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2072-0312-1mg |
1-[(4-chlorophenyl)methyl]-3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea |
921110-69-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2072-0312-10mg |
1-[(4-chlorophenyl)methyl]-3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea |
921110-69-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2072-0312-2μmol |
1-[(4-chlorophenyl)methyl]-3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea |
921110-69-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2072-0312-3mg |
1-[(4-chlorophenyl)methyl]-3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea |
921110-69-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2072-0312-25mg |
1-[(4-chlorophenyl)methyl]-3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea |
921110-69-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2072-0312-40mg |
1-[(4-chlorophenyl)methyl]-3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea |
921110-69-2 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2072-0312-15mg |
1-[(4-chlorophenyl)methyl]-3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea |
921110-69-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
1-(4-chlorophenyl)methyl-3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylurea Related Literature
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
2. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
Additional information on 1-(4-chlorophenyl)methyl-3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylurea
Research Brief on 1-(4-chlorophenyl)methyl-3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylurea (CAS: 921110-69-2)
1-(4-chlorophenyl)methyl-3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylurea (CAS: 921110-69-2) is a synthetic compound that has garnered significant attention in recent chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This urea derivative, characterized by its tetrazole and chlorophenyl moieties, has been investigated for its biological activity, particularly in the context of enzyme inhibition and receptor modulation. Recent studies have explored its pharmacokinetic properties, metabolic stability, and potential as a lead compound for drug development.
Recent research has focused on the compound's mechanism of action, with particular emphasis on its interaction with specific biological targets. In vitro studies have demonstrated that 1-(4-chlorophenyl)methyl-3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylurea exhibits selective inhibition against certain enzymes involved in inflammatory pathways, suggesting potential applications in the treatment of chronic inflammatory diseases. The compound's ability to modulate these pathways has been attributed to its unique structural configuration, which allows for optimal binding to active sites while maintaining metabolic stability.
Pharmacokinetic evaluations of 921110-69-2 have revealed favorable absorption and distribution profiles in animal models, with moderate plasma protein binding and acceptable bioavailability. These properties, combined with its demonstrated in vitro activity, position this compound as a promising candidate for further preclinical development. Recent optimization efforts have focused on improving its solubility and reducing potential off-target effects through structural modifications of the tetrazole and urea components.
From a synthetic chemistry perspective, novel routes for the preparation of 1-(4-chlorophenyl)methyl-3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylurea have been developed to improve yield and purity. Recent advancements in catalytic methods have enabled more efficient construction of the tetrazole ring system, addressing previous challenges in the synthetic pathway. These improvements have facilitated larger-scale production for comprehensive biological evaluation.
Looking forward, research on 921110-69-2 is expected to progress to more advanced preclinical studies, including detailed toxicological assessments and formulation development. The compound's unique chemical structure and demonstrated biological activity make it a valuable subject for continued investigation in drug discovery programs targeting specific disease pathways. Future studies will likely explore structure-activity relationships through systematic modification of its core structure to optimize therapeutic potential while minimizing adverse effects.
921110-69-2 (1-(4-chlorophenyl)methyl-3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylurea) Related Products
- 1261079-65-5(1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylic acid)
- 1795488-09-3(1-(4-methoxy-2-methylphenyl)-3-(2-methoxy-4,6-dimethylpyrimidin-5-yl)urea)
- 2248378-54-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-tert-butyl-2-oxopiperidine-3-carboxylate)
- 1321815-12-6(N-(2E)-4-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenecyclopropanecarboxamide)
- 2460751-08-8(N-(1-aminocycloheptyl)methyl-1-tert-butyl-5-methyl-1H-pyrazole-4-carboxamide)
- 2035022-34-3((E)-3-phenyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]prop-2-enamide)
- 30802-29-0(ac-ala-ala-ala-ala-ome)
- 1395493-36-3(Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylate)
- 898791-73-6(5-Oxo-5-(4-n-propoxyphenyl)valeric acid)
- 167832-26-0(benzyl trans-3-amino-4-hydroxy-piperidine-1-carboxylate)




